molecular formula C11H15ClN2O B3088322 1-acetyl-2-methyl-5-indolinamine hydrochloride CAS No. 1185109-69-6

1-acetyl-2-methyl-5-indolinamine hydrochloride

Cat. No.: B3088322
CAS No.: 1185109-69-6
M. Wt: 226.70
InChI Key: SEKXRJQZLFSTJO-UHFFFAOYSA-N
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Description

1-Acetyl-2-methyl-5-indolinamine hydrochloride is a synthetically modified indoline derivative of interest in chemical and pharmaceutical research. Indoline scaffolds are recognized as privileged structures in medicinal chemistry due to their presence in biologically active molecules and capacity to interact with diverse biological targets . This compound features a secondary amine at the 5-position and an acetyl group on the ring nitrogen, which may influence its physicochemical properties and reactivity. Researchers utilize such functionalized indolines as versatile synthetic intermediates or building blocks for the development of novel compounds. Potential areas of investigation include the synthesis of more complex molecular architectures for biological screening or the study of structure-activity relationships (SAR). The specific research applications and mechanistic action of this compound are areas for further investigation by the scientific community. Researchers are advised to consult the scientific literature for the latest findings on this and related indoline compounds. This product is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(5-amino-2-methyl-2,3-dihydroindol-1-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-7-5-9-6-10(12)3-4-11(9)13(7)8(2)14;/h3-4,6-7H,5,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKXRJQZLFSTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1C(=O)C)C=CC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-acetyl-2-methyl-5-indolinamine hydrochloride typically involves the acetylation of 2-methyl-5-indolinamine. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

Key Reaction Pathways

A. Hydrolysis of the Acetyl Group
Under acidic or basic conditions, the acetyl moiety can hydrolyze to yield the corresponding amine and acetic acid derivatives.

  • Conditions : Acidic (HCl, reflux) or basic (NaOH, aqueous ethanol).

  • Product : 2-Methyl-5-aminoindoline + acetic acid (or acetate salt).

B. Amine-Alkylation/Acylation
The primary amine (in free base form) reacts with alkyl halides or acyl chlorides:

Reaction Type Reagent Product
AlkylationCH₃IN-Methyl-5-aminoindoline derivative
AcylationAcClN-Acetyl-5-aminoindoline derivative

C. Electrophilic Aromatic Substitution
The indoline ring undergoes substitution at activated positions (meta/para to substituents):

Reaction Conditions Position Product
NitrationHNO₃/H₂SO₄, 0–5°CPosition 66-Nitro-substituted derivative
BrominationBr₂/FeBr₃Position 44-Bromo-substituted derivative

D. Reductive Reactions

  • Amine Reduction : The amine group (as free base) may reduce nitro groups in coupled reactions.

  • Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) could saturate the indoline ring to form a tetrahydroisoquinoline derivative.

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solution:

C11H14N2OHClC11H14N2O++Cl\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}\cdot \text{HCl}\rightleftharpoons \text{C}_{11}\text{H}_{14}\text{N}_2\text{O}^++\text{Cl}^-

  • pKa : Estimated ~4–5 (amine protonation in acidic media).

Stability and Decomposition

  • Thermal Degradation : Decomposes above 200°C, releasing HCl and forming polymeric byproducts.

  • Photolysis : UV exposure may lead to N-deacetylation or ring-opening reactions.

Literature Gaps and Research Limitations

  • No direct experimental data for this compound was identified in the provided sources .

  • Reactivity inferred from structural analogs (e.g., substituted indolines , acetylated amines ).

Scientific Research Applications

1-acetyl-2-methyl-5-indolinamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: Indole derivatives are known for their antimicrobial and anticancer properties, making this compound valuable in biological research.

    Medicine: It is studied for its potential therapeutic effects, particularly in the treatment of cancer and microbial infections.

    Industry: It is used in the synthesis of dyes and pigments due to its indole structure.

Mechanism of Action

The mechanism of action of 1-acetyl-2-methyl-5-indolinamine hydrochloride involves its interaction with various molecular targets. Indole derivatives are known to interact with enzymes and receptors in biological systems, leading to their diverse biological activities. The exact molecular pathways depend on the specific derivative and its target .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

1,2-Dimethyl-1H-Indol-5-Amine Hydrochloride (CAS 174274-98-7)
  • Molecular Formula : C₉H₁₃ClN₂
  • Molecular Weight : 196.68 g/mol
  • Key Differences : Lacks the acetyl group at position 1, replaced by a methyl group.
  • This compound is used as an intermediate in pharmaceutical synthesis, suggesting utility in derivatization pathways .
1-(2-Aminoethyl)-2-Methyl-5-Nitroimidazole Dihydrochloride Monohydrate
  • Molecular Formula : C₆H₁₀Cl₂N₄O₂·H₂O
  • Molecular Weight : 261.10 g/mol
  • Key Differences: Contains a nitro group (electron-withdrawing) at position 5 and an aminoethyl side chain.
  • Implications: The nitro group enhances electrophilicity, making this compound a candidate for antibacterial applications. The dihydrochloride salt improves aqueous solubility compared to the target compound’s monohydrochloride form .
5-(Aminomethyl)Isoindolin-1-One Hydrochloride (CAS 40314-06-5)
  • Structural Similarity : 0.93/1.0
  • Key Differences: Features an isoindolinone core (unsaturated lactam) instead of a saturated indoline ring.
  • Implications: The ketone in isoindolinone may enhance hydrogen-bonding capacity, influencing target binding. This compound’s applications are unspecified but likely diverge due to core structural differences .
2-Ethyl-1-Methyl-1H-Benzoimidazol-5-Ylamine Dihydrochloride
  • Molecular Formula : C₁₀H₁₅Cl₂N₃
  • Molecular Weight : 248.15 g/mol
  • Key Differences : Benzoimidazole core (two nitrogen atoms) vs. indoline.

Physicochemical and Pharmacokinetic Properties

Compound Name Core Structure Substituents Salt Form Molecular Weight (g/mol) Key Properties
1-Acetyl-2-methyl-5-indolinamine HCl Indoline 1-acetyl, 2-methyl, 5-amine Hydrochloride ~226.70 Moderate solubility, acetyl stability concerns
1,2-Dimethyl-1H-indol-5-amine HCl Indole 1,2-dimethyl, 5-amine Hydrochloride 196.68 Higher lipophilicity, synthesis intermediate
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole diHCl Imidazole 2-methyl, 5-nitro, aminoethyl Dihydrochloride 261.10 Enhanced solubility, antibacterial potential
5-(Aminomethyl)isoindolin-1-one HCl Isoindolinone 5-aminomethyl Hydrochloride N/A Hydrogen-bonding capability
2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine diHCl Benzoimidazole 1-methyl, 2-ethyl, 5-amine Dihydrochloride 248.15 Thermal stability, kinase targeting

Biological Activity

Overview

1-Acetyl-2-methyl-5-indolinamine hydrochloride is a chemical compound with the molecular formula C11H14N2O·HCl. It is derived from indole, a well-known heterocyclic compound recognized for its extensive biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the realms of antimicrobial and anticancer research.

The synthesis of this compound typically involves acetylation of 2-methyl-5-indolinamine using acetic anhydride in the presence of a base like pyridine, followed by conversion to its hydrochloride salt through treatment with hydrochloric acid.

Chemical Structure

  • IUPAC Name : 1-(5-amino-2-methyl-2,3-dihydroindol-1-yl)ethanone; hydrochloride
  • InChI : InChI=1S/C11H14N2O.ClH/c1-7-5-9-6-10(12)3-4-11(9)13(7)8(2)14;/h3-4,6-7H,5,12H2,1-2H3;1H

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activity. These compounds can inhibit the growth of various bacteria and fungi by interfering with their metabolic pathways. Studies have shown that this compound can be effective against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The anticancer properties of indole derivatives are well-documented. This compound has been studied for its ability to induce apoptosis in cancer cells. Mechanistically, it may act by modulating signaling pathways involved in cell proliferation and survival. Preliminary studies suggest that this compound can inhibit tumor growth in vitro and in vivo models .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes critical for microbial survival and cancer cell proliferation.
  • Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways that regulate growth and apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

CompoundBiological ActivityUnique Features
Indole-3-acetic acid Plant hormone; growth regulatorPlays a role in plant growth and development
Indole-3-carbinol Anticancer propertiesKnown for its role in detoxifying carcinogens
5-Methoxyindole-2-carboxylic acid Pharmaceutical synthesisUsed as an intermediate in drug development

What distinguishes this compound is its specific acetyl and methyl substitutions, which enhance its biological activity compared to other indole derivatives.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a broad-spectrum antimicrobial agent.
  • Cancer Cell Line Study : In vitro studies showed that treatment with this compound resulted in reduced viability of various cancer cell lines, including breast and colon cancer cells.

Q & A

Q. What analytical techniques are recommended for quantifying 1-acetyl-2-methyl-5-indolinamine hydrochloride in experimental samples?

High-performance liquid chromatography (HPLC) is widely used for quantification, with methods optimized for indole derivatives. For example, a validated HPLC protocol using a C18 column (150 mm × 4.6 mm, 5 μm) and a mobile phase of phosphate buffer-methanol (70:30) at 1 mL/min flow rate has demonstrated linearity (R² = 0.9999) in the range of 1.09–10.90 μg/mL for similar hydrochlorides . Thin-layer chromatography (TLC)-densitometry can also serve as a complementary method for preliminary purity assessments, as demonstrated for structurally related compounds .

Q. How should stability studies be designed for this compound under varying storage conditions?

Stability testing should assess degradation under thermal, photolytic, and hydrolytic stress. For hydrolytic stability, incubate samples in aqueous buffers (pH 1–9) at 25–60°C and monitor degradation via HPLC. Evidence from analogous hydrochlorides suggests sensitivity to alkaline conditions, necessitating inert packaging (e.g., amber vials under nitrogen) to prevent hydrolysis . Accelerated stability studies (40°C/75% RH for 6 months) are recommended to predict shelf-life .

Q. What synthetic routes are reported for this compound?

A common approach involves acetylation of the indoline amine precursor using acetic anhydride or acetyl chloride in anhydrous dichloromethane. Subsequent purification via recrystallization from ether or ethanol yields the hydrochloride salt. Critical steps include strict moisture control to avoid side reactions and post-synthesis characterization via NMR and mass spectrometry to confirm regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for structurally similar impurities?

Contradictions often arise from solvent effects, tautomerism, or stereochemical variations. Use multi-dimensional NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For ambiguous cases, compare experimental data with computational predictions (DFT-based chemical shift calculations) or reference crystallographic data from the Protein Data Bank (PDB) . Cross-validation with high-resolution mass spectrometry (HRMS) and IR spectroscopy is critical to confirm molecular identity .

Q. What experimental strategies are effective for elucidating the reaction mechanism of this compound in biological systems?

Isotopic labeling (e.g., ¹⁴C or deuterium at the acetyl group) combined with LC-MS/MS can track metabolic pathways. For enzyme inhibition studies, use kinetic assays (e.g., fluorescence polarization or surface plasmon resonance) to determine binding constants (Kd) and mode of inhibition (competitive/non-competitive). Computational docking (e.g., MOE software) provides insights into binding interactions with target proteins .

Q. How can researchers optimize the pharmacokinetic profile of this compound in preclinical models?

Conduct bioavailability studies in rodent models using intravenous and oral dosing. Analyze plasma samples via LC-MS to calculate pharmacokinetic parameters (Cmax, Tmax, AUC). To enhance solubility, consider prodrug strategies (e.g., esterification of the acetyl group) or formulation with cyclodextrins. Toxicity profiling should include Ames tests for mutagenicity and acute toxicity assays per OECD guidelines .

Q. What methodologies are recommended for validating structure-activity relationships (SAR) in derivatives of this compound?

Synthesize analogs with systematic modifications (e.g., substitution at the indoline nitrogen or acetyl group). Evaluate biological activity in cell-based assays (e.g., IC₅₀ in cancer lines) and correlate results with computational descriptors (logP, polar surface area). Use QSAR models to predict activity cliffs and prioritize compounds for in vivo testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-acetyl-2-methyl-5-indolinamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-acetyl-2-methyl-5-indolinamine hydrochloride

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